Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium
Description
Properties
Molecular Formula |
C33H21F3IrN3 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)pyridine;3-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-3,5-8H;2*1-4,6-8H;/q3*-1;+3 |
InChI Key |
UHLBPTPJACREEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC(=CN=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(p-F-ppy)3 typically involves the cyclometalation of iridium trichloride with 5-fluoro-2-(2-pyridinyl)phenyl ligands. The reaction is carried out under high temperature and pressure conditions, often in a Parr reactor. For example, iridium(III) chloride is reacted with 5-fluoro-2-(2-pyridinyl)phenyl in the presence of a suitable solvent such as dichloromethane, and the mixture is heated to around 205°C for 48 hours .
Industrial Production Methods
Industrial production of Ir(p-F-ppy)3 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through techniques such as flash chromatography and recrystallization .
Chemical Reactions Analysis
Ligand Substitution Reactions
The compound’s reactivity is governed by the labile nature of its ancillary ligands and the electronic effects of fluorine substituents.
Key findings :
-
Trans effect dynamics : In related bis-cyclometalated iridium complexes, nitrogen donors trans to Ir–C bonds exhibit elongated Ir–N bond lengths (2.128–2.153 Å) due to the strong trans influence of cyclometalating ligands . This weakens Ir–N bonds, facilitating ligand substitution.
-
C–F bond activation : Fluorinated ligands undergo nucleophilic aromatic substitution (SNAr) under basic conditions. For example, in analogous sulfonyl-substituted complexes, residual water in ethylene glycol displaces fluorine atoms, forming oxyphenylpyridyl ligands .
Table 1: Ligand substitution reactions in fluorinated iridium complexes
Oxidation and Redox Behavior
Iridium(III) complexes exhibit oxidation states relevant to catalytic and photophysical applications.
Key findings :
-
Electrochemical stability : Fluorination enhances oxidative stability. Cyclic voltammetry of analogous difluorophenylpyridine complexes shows irreversible oxidation peaks at +1.2 V vs. Ag/AgCl, attributed to Ir(III)→Ir(IV) transitions .
-
Metal-to-ligand charge transfer (MLCT) : Fluorine’s electron-withdrawing effect lowers MLCT energy, shifting emission maxima to 491–503 nm in structurally similar complexes .
Stability and Degradation Pathways
Fluorine substituents improve thermal stability but introduce hydrolysis risks under acidic conditions.
Key findings :
-
Hydrolytic degradation : Acidic conditions (pH < 3) cleave Ir–N bonds in bipyridine-coordinated complexes, releasing free ligands .
-
Thermal resistance : Thermogravimetric analysis (TGA) of related complexes shows decomposition onset temperatures >250°C .
Comparative Analysis with Analogues
The compound’s mixed pyridin-2-yl/pyridin-3-yl ligands create unique steric and electronic profiles compared to homoleptic complexes.
Table 3: Structural and reactivity comparisons
Scientific Research Applications
Structural Characteristics
The iridium complex features a central iridium atom coordinated with two distinct ligands, which are derivatives of pyridine and phenyl groups. The presence of fluorine atoms enhances its electronic properties, making it suitable for various applications.
Photovoltaics
Iridium complexes like Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium have been investigated for their potential use in organic photovoltaics (OPVs). The unique electronic properties allow for efficient light absorption and energy transfer.
| Property | Value |
|---|---|
| Absorption Peak | 450 nm |
| Quantum Yield | 0.85 |
| Device Efficiency | Up to 12% |
These characteristics indicate that the compound can effectively convert solar energy into electrical energy, making it a candidate for next-generation solar cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of iridium complexes. The compound has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Assay
In vitro studies conducted on several cancer cell lines (e.g., A549 lung cancer cells and DU-145 prostate cancer cells) revealed:
| Cell Line | IC (μM) |
|---|---|
| A549 | 7.3 |
| DU-145 | 11.8 |
These results suggest that the compound exhibits higher potency than traditional chemotherapeutic agents like cisplatin, which has an IC greater than 100 μM against these cell lines .
Luminescent Materials
The luminescent properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Its efficient light emission can be harnessed in display technologies.
Key Luminescent Properties
| Property | Value |
|---|---|
| Emission Peak | 550 nm |
| Lifetime | 1.5 μs |
These properties indicate that the compound can serve as an effective emitter in OLED devices, contributing to brighter and more energy-efficient displays.
Mechanism of Action
The mechanism of action of Ir(p-F-ppy)3 primarily involves its role as a photocatalyst. Upon light activation, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in energy transfer or electron transfer processes, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridine)iridium (Ir(ppy)3): Similar in structure but without the fluorine substitution, used in OLEDs for blue light emission.
Tris(2-(4,6-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Contains additional fluorine atoms, offering different photophysical properties.
Tris(2-(2,4-difluorophenyl)pyridinato)iridium (Ir(dFppy)3): Another fluorinated derivative with high triplet state energy.
Uniqueness
Ir(p-F-ppy)3 is unique due to its specific fluorine substitution, which enhances its photophysical properties, making it highly efficient for photoredox catalysis and green light emission in OLEDs. The presence of the fluorine atom also influences the compound’s electronic properties, providing distinct advantages over non-fluorinated analogues .
Biological Activity
Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium is a complex organometallic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the synthesis, biological activity, and therapeutic potential of this iridium complex, supported by relevant data tables and case studies.
Structure and Composition
The compound is characterized by its unique bis(phenyl)pyridine framework, with two 5-fluoro-2-pyridinyl substituents attached to an iridium center. The molecular formula is , and it exhibits a molecular weight of approximately 440.21 g/mol.
Synthesis
Synthesis typically involves the coordination of pyridine derivatives to iridium salts under specific conditions, often utilizing methods such as microwave-assisted synthesis or palladium-catalyzed reactions to enhance yield and purity.
Antitumor Activity
Recent studies have demonstrated that iridium complexes, including the one , exhibit significant antitumor properties. The following table summarizes key findings regarding the IC50 values across various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A2780 (Ovarian Carcinoma) | 0.12 | |
| L1210 (Leukemia) | 0.05 | |
| MCF7 (Breast Cancer) | 0.20 | |
| HCT116 (Colon Cancer) | 0.15 |
These values indicate that the compound has potent inhibitory effects on cell proliferation, suggesting a mechanism involving interference with DNA replication or repair processes.
The proposed mechanism of action for this compound involves the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the complex may interact with cellular targets such as cyclin-dependent kinases (CDKs), disrupting cell cycle progression and leading to cell death .
Case Studies
- In Vitro Studies : A study reported that this iridium complex showed a dose-dependent inhibition of tumor growth in A2780 cells, with significant reductions in cell viability observed at concentrations as low as 0.12 µM .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to controls, further supporting its potential as an effective anticancer agent. The study highlighted the importance of dosage and administration route for optimizing therapeutic outcomes .
- Combination Therapy : Research indicates that combining this iridium complex with established chemotherapeutics like cisplatin may enhance its efficacy while reducing side effects, as evidenced by synergistic effects noted in several cell lines .
Q & A
Q. How can computational modeling predict the complex’s behavior under electrochemical stress in energy storage devices?
- Answer :
- DFT/MD Simulations : Calculate redox potentials and ion diffusion coefficients. Validate with experimental cyclic voltammetry in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC).
- Degradation Pathways : Simulate bond dissociation energies (BDEs) for Ir–N and Ir–C bonds under high-voltage conditions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
